2,2-Diphenyl-2-(1-Boc-3-pyrrolidinyl)acetonitrile is a synthetic organic compound with the molecular formula and a molecular weight of 362.46 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents such as darifenacin, which is used to treat overactive bladder symptoms. The compound's structure features a diphenyl group and a pyrrolidine moiety, modified by a tert-butoxycarbonyl (Boc) protecting group.
The synthesis of 2,2-Diphenyl-2-(1-Boc-3-pyrrolidinyl)acetonitrile typically involves several key steps:
The reactions are typically carried out under controlled conditions, including specific temperature ranges (often between 20°C to 100°C) and using solvents like dichloromethane or ethyl acetate for extraction and purification processes .
The molecular structure of 2,2-Diphenyl-2-(1-Boc-3-pyrrolidinyl)acetonitrile includes:
The compound's structural characteristics can be analyzed using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the arrangement of atoms and functional groups within the molecule .
The compound undergoes several chemical reactions, including:
These reactions are typically conducted under mild conditions to avoid degradation of sensitive functional groups. Reaction yields and purity are often assessed using High-Performance Liquid Chromatography (HPLC).
The mechanism of action for compounds like 2,2-Diphenyl-2-(1-Boc-3-pyrrolidinyl)acetonitrile often involves interactions at specific biological targets. For instance:
Quantitative structure-activity relationship (QSAR) studies may provide further insights into how structural modifications influence biological activity .
Relevant data on melting point, boiling point, and spectral characteristics can be obtained from supplier databases and literature sources .
2,2-Diphenyl-2-(1-Boc-3-pyrrolidinyl)acetonitrile finds applications primarily in:
This compound exemplifies the importance of synthetic organic chemistry in developing new therapeutic agents and understanding biochemical processes .
This synthetically valuable compound is systematically identified through multiple nomenclature systems and physicochemical descriptors:
Table 1: Comprehensive Chemical Identification of 2,2-Diphenyl 2-(1-Boc-3-pyrrolidinyl)acetonitrile
Identifier Type | Value |
---|---|
Molecular Formula | C₂₃H₂₆N₂O₂ |
Exact Mass | 362.1994 g/mol |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(C#N)(c2ccccc2)c3ccccc3 |
InChI Key | UZIVGZIDVQZIQS-UHFFFAOYSA-N |
Purity Specification | >95% (HPLC) [3] |
The structural complexity arises from its three distinct functional domains: the electron-withdrawing cyano group attached to a sterically demanding tertiary carbon, two phenyl rings enabling π-π stacking interactions, and the Boc-protected pyrrolidine nitrogen providing both stereogenicity (at C3) and hydrogen-bonding capability. The pyrrolidine ring adopts envelope conformations, while the Boc group imposes significant steric bulk near the chiral center, influencing diastereoselectivity in subsequent reactions [8] [10].
The emergence of this compound parallels key developments in stereoselective synthesis and protecting group strategies for nitrogen heterocycles. Prior to the 2000s, pharmaceutical syntheses frequently employed carbamate protections (Cbz, Fmoc) or acyl groups for pyrrolidine nitrogens. However, the introduction of tert-butoxycarbonyl (Boc) groups offered transformative advantages: orthogonal deprotection under mild acidic conditions without racemization of sensitive stereocenters. This characteristic proved indispensable for synthesizing complex molecules containing acid-labile functional groups [10].
The recognition of pyrrolidine's "pseudorotation" capability—whereby the ring adopts multiple low-energy conformations—further elevated its status in medicinal chemistry. Unlike planar aromatic systems, the saturated pyrrolidine scaffold enables three-dimensional exploration of pharmacophore space. Analysis of FDA-approved drugs reveals pyrrolidine as the predominant five-membered nitrogen heterocycle, present in 37 approved therapeutics. The scaffold's popularity stems from favorable physicochemical properties:
Table 2: Physicochemical Comparison of Key Heterocyclic Scaffolds
Parameter | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Hybridization | sp³ | sp³ | sp² |
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
Calculated LogP | 3.000 | 0.459 | 0.750 |
Aqueous Solubility (LogS) | -2.642 | 0.854 | -0.175 |
Hydrogen-Bond Basicity (pKBHX) | 0 | 2.59 | 0.15 |
Polar Surface Area (Ų) | 0 | 16.46 | 13.96 |
The strategic incorporation of gem-diphenyl and cyano substituents at the pyrrolidine C3 position—as realized in 2,2-Diphenyl 2-(1-Boc-3-pyrrolidinyl)acetonitrile—creates a sterically encumbered tertiary carbon center. This structural motif enhances binding specificity to chiral protein pockets while maintaining synthetic versatility, as the cyano group undergoes diverse transformations (hydrolysis to carboxylic acids, reduction to amines, or nucleophilic additions) [6] [8] [10].
This compound serves as a pivotal chiral precursor in multi-step syntheses of therapeutically significant molecules, most notably Darifenacin—a potent muscarinic M3 receptor antagonist prescribed for overactive bladder. The synthetic pathway highlights the molecule's critical functions:
Table 3: Pharmaceutical Applications of 2,2-Diphenyl 2-(1-Boc-3-pyrrolidinyl)acetonitrile
Target API | Therapeutic Category | Role of Intermediate | Key Transformation |
---|---|---|---|
Darifenacin (Enablex®) | Muscarinic antagonist (Overactive bladder) | Chiral precursor | Boc deprotection → Amine alkylation |
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile HBr | Darifenacin intermediate | Direct deprotected derivative | Acid-mediated Boc removal [6] |
Darifenacin Tosylated Precursor | Alkylation intermediate | Protected amine for selective functionalization | Boc → Tos group exchange [5] |
The synthetic route to Darifenacin exemplifies this compound's utility:
Comparative analysis reveals Boc protection's superiority over alternatives like tosyl groups (e.g., 2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile, CAS 133034-03-4). While tosyl groups withstand acidic conditions, their removal requires harsh reducing agents (e.g., sodium amalgam) that compromise sensitive functional groups. The Boc group's orthogonality thus enables more streamlined synthetic routes to complex targets [5] [10].
The compound's versatility extends beyond Darifenacin synthesis. Its structural framework—particularly the nucleophilic cyano group and protected tertiary amine—permits derivatization into:
Recent advances in continuous flow chemistry and enzymatic resolutions further enhance the synthetic utility of this compound, enabling kilogram-scale production under cGMP conditions for commercial drug manufacturing. Its role as a stereochemically defined building block continues to expand with growing interest in sp³-rich drug candidates exhibiting improved target selectivity and pharmacokinetic profiles compared to flat aromatic systems [8] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: